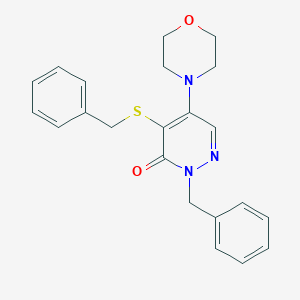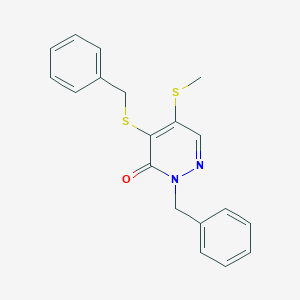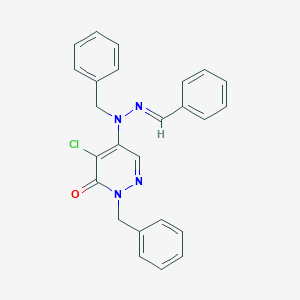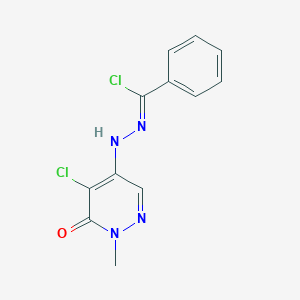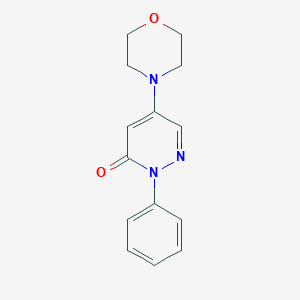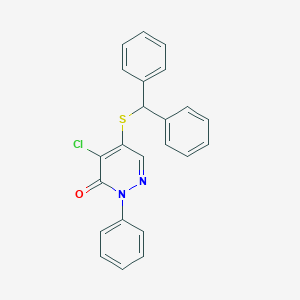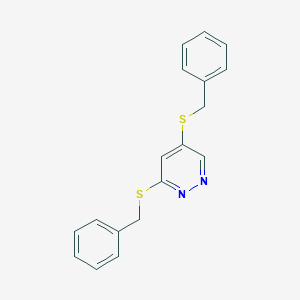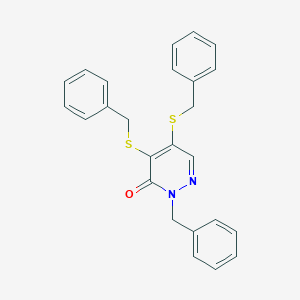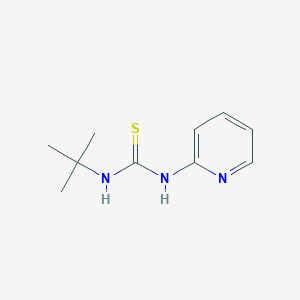
N-(tert-butyl)-N'-(2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(2-pyridinyl)thiourea, commonly known as TPTU, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in various chemical reactions. TPTU is a thiourea derivative that has been extensively studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
TPTU has been widely used in scientific research due to its diverse applications. It has been extensively studied for its biological and pharmacological properties. TPTU is a potent inhibitor of thyroid peroxidase, an enzyme that plays a crucial role in thyroid hormone synthesis. It has also been studied for its anti-inflammatory, antitumor, and antiviral properties. TPTU has been shown to inhibit the replication of various viruses, including the influenza virus and the human immunodeficiency virus (HIV). Additionally, TPTU has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds.
Mécanisme D'action
TPTU inhibits thyroid peroxidase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the oxidation of iodide to iodine, a crucial step in thyroid hormone synthesis. TPTU has also been shown to inhibit the replication of viruses by blocking viral entry into host cells.
Biochemical and physiological effects:
TPTU has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), by inhibiting thyroid peroxidase. TPTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TPTU has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TPTU has several advantages as a reagent in lab experiments. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU is also cost-effective and easy to synthesize, making it a popular reagent in chemical reactions. However, TPTU has some limitations as well. It is highly toxic and can cause severe side effects, including liver damage and agranulocytosis. Additionally, TPTU has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on TPTU. One area of research is the development of TPTU derivatives with increased potency and reduced toxicity. Another area of research is the study of TPTU's antiviral properties, particularly its potential use in the treatment of viral infections such as influenza and HIV. Additionally, TPTU's anti-inflammatory and antitumor properties warrant further investigation. Finally, TPTU's use as a reagent in chemical reactions may lead to the discovery of new compounds with potential biological and pharmacological properties.
Conclusion:
TPTU is a versatile chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU has also been shown to have anti-inflammatory, antitumor, and antiviral properties. While TPTU has several advantages as a reagent in lab experiments, it also has some limitations, including its toxicity and short half-life. Nevertheless, TPTU's potential for future research is vast, and further investigation may lead to the discovery of new compounds with potential biological and pharmacological properties.
Méthodes De Synthèse
TPTU can be synthesized by reacting tert-butyl isocyanide with 2-pyridyl isothiocyanate. The reaction takes place at room temperature and yields TPTU as a white crystalline powder. The synthesis process is simple and cost-effective, making TPTU a popular reagent in chemical reactions.
Propriétés
Formule moléculaire |
C10H15N3S |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
1-tert-butyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H2,11,12,13,14) |
Clé InChI |
RKTBIWVPWYSMTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
SMILES canonique |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



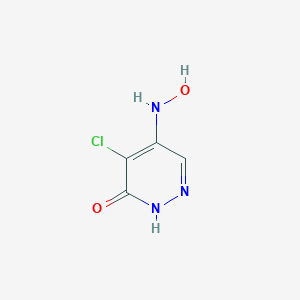
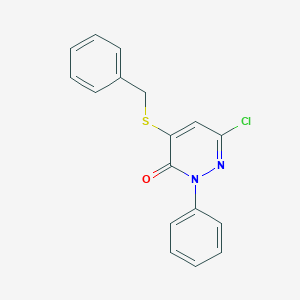
![4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone](/img/structure/B286318.png)
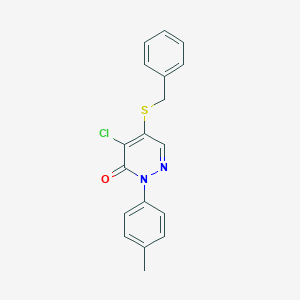
![2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone](/img/structure/B286322.png)
![5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286323.png)
